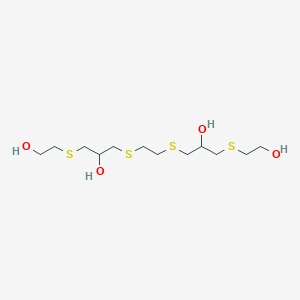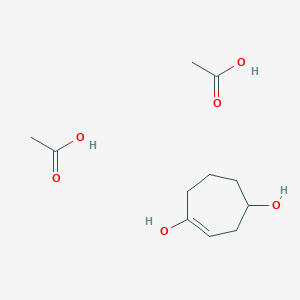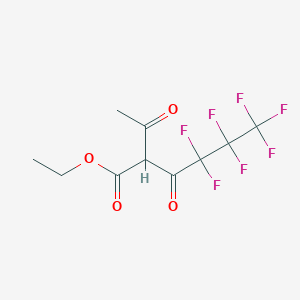
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditionsThe reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their stability and bioactivity.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-acetyl-4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate: This compound has an additional fluorine atom compared to ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, which may result in different chemical and biological properties.
Ethyl 4-acetyl-5-oxohexanoate: This compound lacks the fluorine atoms present in this compound, making it less stable and less bioactive.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
115479-06-6 |
|---|---|
Formule moléculaire |
C10H9F7O4 |
Poids moléculaire |
326.16 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |
InChI |
InChI=1S/C10H9F7O4/c1-3-21-7(20)5(4(2)18)6(19)8(11,12)9(13,14)10(15,16)17/h5H,3H2,1-2H3 |
Clé InChI |
MZZDFAKNMZPUCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



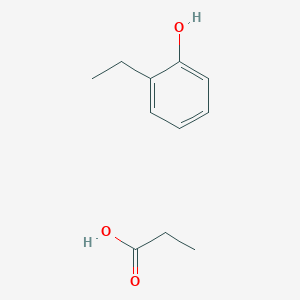
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
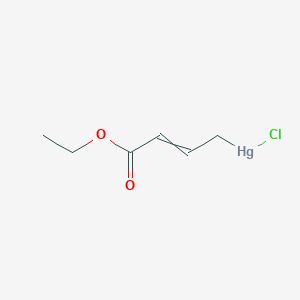


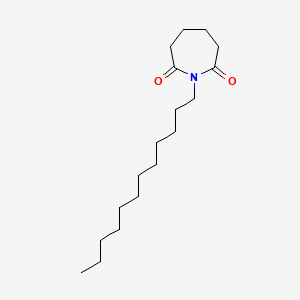

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
